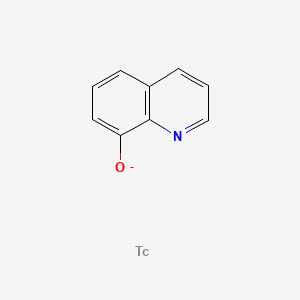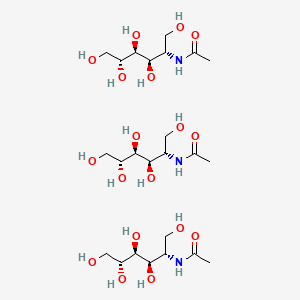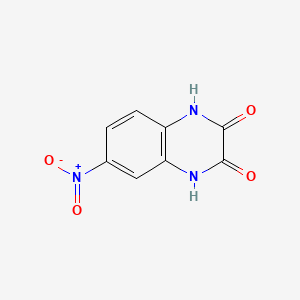
1,4-Dihydro-6-nitroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-6-nitroquinoxaline-2,3-dione, also known by synonyms such as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione , is a chemical compound with the molecular formula C₈H₅N₃O₄ . It appears as a light yellow to yellow to orange powder or crystal . This compound belongs to the class of quinoxalines , which are heterocyclic compounds containing a quinoxaline ring system.
Molecular Structure Analysis
The molecular structure of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione consists of a quinoxaline ring with a nitro group (NO₂) and a carbonyl group (C=O) at specific positions. The compound’s empirical formula is C₈H₆N₂O₂ , and its molecular weight is 207.15 g/mol .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
- Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
- Anti-Tuberculosis Activity : There’s research indicating that quinoxaline derivatives could be effective against tuberculosis .
- Anti-Malarial Activity : Quinoxaline derivatives have been synthesized and tested for antimalarial activity .
- Anti-Leishmanial Activity : These compounds have also been studied for their potential anti-leishmanial activities .
- Anti-HIV Activity : Quinoxaline derivatives have been studied for their potential anti-HIV activities .
- Anti-Inflammatory Activity : These compounds have shown anti-inflammatory properties .
- Anti-Oxidant Activity : Quinoxaline derivatives have been explored for their antioxidant properties .
- Anti-Alzheimer’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- Anti-Diabetic Activity : These compounds have been studied for their potential anti-diabetic activities .
- Anti-COVID Activity : Quinoxaline derivatives have been studied for their potential anti-COVID activities .
- Anti-Dengue Activity : Quinoxaline derivatives have been studied for their potential anti-dengue activities .
- Anti-Parkinson’s Activity : These compounds have shown potential in the treatment of Parkinson’s disease .
- 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
- Anti-Amoebiasis Activity : These compounds have been studied for their potential anti-amoebiasis activities .
- Anti-Glaucoma Activity : Quinoxaline derivatives have been explored for their anti-glaucoma properties .
- Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
CAS RN |
2379-56-8 |
Source


|
| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
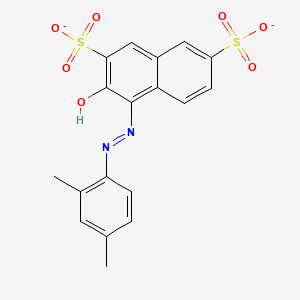
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
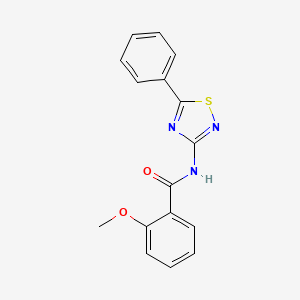
![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
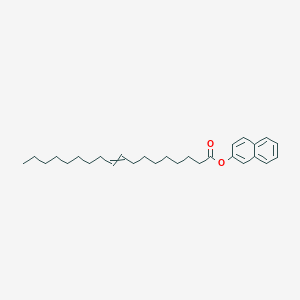
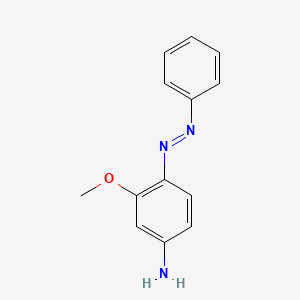
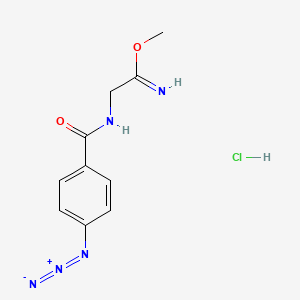
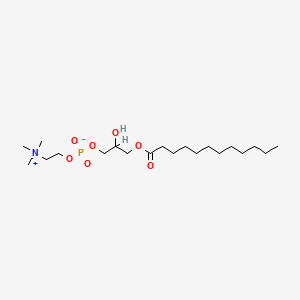
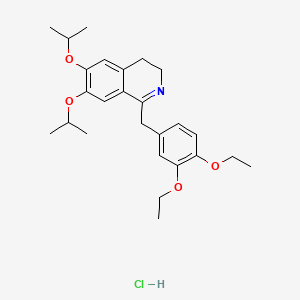
![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
